molecular formula C9H8BrClO B1266078 4'-Bromo-3-chloropropiophenone CAS No. 31736-73-9

4'-Bromo-3-chloropropiophenone

Cat. No.: B1266078
CAS No.: 31736-73-9
M. Wt: 247.51 g/mol
InChI Key: SYWQQEVHZPPLNQ-UHFFFAOYSA-N
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Description

4’-Bromo-3-chloropropiophenone, also known as 1-(4-bromophenyl)-3-chloro-1-propanone, is a halogenated derivative of propiophenone. This compound features a phenyl ring substituted with a bromine atom at the para position and a chlorine atom at the third carbon of the propionyl group. It is a light yellow to light brown crystalline powder with a molecular formula of C9H8BrClO and a molecular weight of 247.52 g/mol .

Scientific Research Applications

4’-Bromo-3-chloropropiophenone is used extensively in scientific research due to its reactivity and versatility. Some applications include:

Biochemical Analysis

Biochemical Properties

4’-Bromo-3-chloropropiophenone plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. The compound’s halogenated structure allows it to participate in electrophilic aromatic substitution reactions, making it a valuable intermediate in organic synthesis. Additionally, 4’-Bromo-3-chloropropiophenone can form covalent bonds with nucleophilic sites on enzymes, potentially inhibiting their activity and altering biochemical pathways .

Cellular Effects

The effects of 4’-Bromo-3-chloropropiophenone on cellular processes are profound. It can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound may affect the phosphorylation status of key signaling proteins, thereby altering downstream signaling events. Furthermore, 4’-Bromo-3-chloropropiophenone can impact gene expression by interacting with transcription factors or epigenetic modifiers, leading to changes in cellular behavior .

Molecular Mechanism

At the molecular level, 4’-Bromo-3-chloropropiophenone exerts its effects through various mechanisms. It can bind to specific biomolecules, such as enzymes or receptors, altering their conformation and activity. This binding can result in enzyme inhibition or activation, depending on the nature of the interaction. Additionally, 4’-Bromo-3-chloropropiophenone may influence gene expression by modulating the activity of transcription factors or chromatin remodeling complexes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 4’-Bromo-3-chloropropiophenone can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that 4’-Bromo-3-chloropropiophenone can degrade under certain conditions, leading to the formation of by-products that may have different biological activities. Long-term exposure to 4’-Bromo-3-chloropropiophenone can result in cumulative effects on cellular processes, highlighting the importance of understanding its temporal dynamics .

Dosage Effects in Animal Models

The effects of 4’-Bromo-3-chloropropiophenone vary with different dosages in animal models. At low doses, the compound may exhibit minimal toxicity and exert specific biochemical effects. At higher doses, 4’-Bromo-3-chloropropiophenone can induce toxic or adverse effects, such as oxidative stress, inflammation, or apoptosis. These threshold effects are crucial for determining the safe and effective use of the compound in research and therapeutic applications .

Metabolic Pathways

4’-Bromo-3-chloropropiophenone is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its biotransformation and elimination from the body. The compound’s metabolism can lead to the formation of reactive intermediates or metabolites that may have distinct biological activities. Understanding the metabolic pathways of 4’-Bromo-3-chloropropiophenone is essential for predicting its pharmacokinetics and potential interactions with other compounds .

Transport and Distribution

The transport and distribution of 4’-Bromo-3-chloropropiophenone within cells and tissues are influenced by various factors. The compound can interact with transporters or binding proteins that facilitate its uptake and localization. Additionally, 4’-Bromo-3-chloropropiophenone may accumulate in specific cellular compartments, affecting its bioavailability and activity. These interactions are critical for understanding the compound’s pharmacodynamics and therapeutic potential .

Subcellular Localization

The subcellular localization of 4’-Bromo-3-chloropropiophenone plays a crucial role in its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. This localization can influence the compound’s interactions with biomolecules and its overall biological effects. Understanding the subcellular distribution of 4’-Bromo-3-chloropropiophenone is essential for elucidating its mechanism of action and potential therapeutic applications .

Chemical Reactions Analysis

Types of Reactions

4’-Bromo-3-chloropropiophenone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted aromatic compounds, which can be further utilized in the synthesis of pharmaceuticals, agrochemicals, and dyes .

Mechanism of Action

The mechanism of action of 4’-Bromo-3-chloropropiophenone involves its electrophilic nature due to the carbonyl group and the electron-withdrawing effects of the bromine and chlorine atoms. This makes the compound highly reactive towards nucleophiles, enabling it to participate in various chemical reactions. The molecular targets and pathways involved depend on the specific reactions and applications in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4’-Bromo-3-chloropropiophenone is unique due to the presence of both bromine and chlorine atoms, which enhance its reactivity and versatility in chemical synthesis. This dual halogenation allows for a wider range of chemical reactions and applications compared to its similar compounds .

Properties

IUPAC Name

1-(4-bromophenyl)-3-chloropropan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BrClO/c10-8-3-1-7(2-4-8)9(12)5-6-11/h1-4H,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYWQQEVHZPPLNQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)CCCl)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BrClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70953675
Record name 1-(4-Bromophenyl)-3-chloropropan-1-one
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Molecular Weight

247.51 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

31736-73-9
Record name 1-(4-Bromophenyl)-3-chloro-1-propanone
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Record name 4'-Bromo-3-chloropropiophenone
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Record name 31736-73-9
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Record name 1-(4-Bromophenyl)-3-chloropropan-1-one
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Record name 4'-bromo-3-chloropropiophenone
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Synthesis routes and methods

Procedure details

45.3 g of aluminium chloride are stirred at room temperature in 80 ml of CH2Cl2. Maintaining vigorous stirring, a solution of β-propionic acid chloride (38.09 g, 28.7 ml, 0.3 mol) is poured slowly into 20 ml of CH2Cl2. The CH2Cl2-AlCl3-acid chloride complex forms quickly and the solution turns dark red. A solution of bromobenzene (47.1 g, 31.6 ml, 0.3 mol) is then introduced dropwise into 20 ml of CH2Cl2. The solution is then stirred for 15 hours at room temperature. The mixture is hydrolysed over 190 g of ice, to which 7.6 ml of concentrated acetic acid have been added. The organic phase is washed neutral and the solvent is removed by evaporation under reduced pressure. A dark red oil is obtained, from which the title compound is obtained in the form of a yellowish solid by extraction while hot with petroleum ether.
Quantity
45.3 g
Type
reactant
Reaction Step One
Quantity
80 mL
Type
reactant
Reaction Step One
[Compound]
Name
β-propionic acid chloride
Quantity
28.7 mL
Type
reactant
Reaction Step Two
Quantity
20 mL
Type
reactant
Reaction Step Two
Quantity
31.6 mL
Type
reactant
Reaction Step Three
Quantity
20 mL
Type
reactant
Reaction Step Three
[Compound]
Name
ice
Quantity
190 g
Type
reactant
Reaction Step Four
Quantity
7.6 mL
Type
reactant
Reaction Step Five

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What spectroscopic techniques were used to characterize 4'-bromo-3-chloropropiophenone in this study?

A1: The researchers used both experimental and theoretical approaches to study the vibrational spectra of this compound. Experimentally, they likely employed techniques like infrared (IR) and Raman spectroscopy. Although the abstract doesn't explicitly state the specific techniques, these are commonly used to analyze vibrational modes of molecules. Theoretically, they likely employed computational chemistry methods to calculate the vibrational frequencies and intensities, which are then compared to the experimental spectra for validation and assignment of vibrational modes. []

Q2: What kind of thermodynamic data can be obtained from this study?

A2: While the specific thermodynamic parameters aren't mentioned in the abstract, the study likely investigates properties like enthalpy, entropy, Gibbs free energy, and heat capacity of this compound. These parameters are crucial for understanding the molecule's stability, reactivity, and phase transitions. []

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